molecular formula C15H18NO5- B12337798 (3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate

Cat. No.: B12337798
M. Wt: 292.31 g/mol
InChI Key: OXYAGCGUZQOARP-OLZOCXBDSA-M
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Description

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and diethyl malonate.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-methoxybenzylamine with diethyl malonate in the presence of a base such as sodium ethoxide.

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a different substitution pattern on the aromatic ring.

    Methyl (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylate: Contains a bromine atom instead of a methoxy group.

Uniqueness

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H18NO5-

Molecular Weight

292.31 g/mol

IUPAC Name

(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO5/c1-20-11-5-3-10(4-6-11)7-16-8-12(14(17)18)13(9-16)15(19)21-2/h3-6,12-13H,7-9H2,1-2H3,(H,17,18)/p-1/t12-,13+/m1/s1

InChI Key

OXYAGCGUZQOARP-OLZOCXBDSA-M

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]([C@H](C2)C(=O)OC)C(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C(C2)C(=O)OC)C(=O)[O-]

Origin of Product

United States

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